Superior Activity of BAY-Y 3118 Against Gram-Positive Cocci and Anaerobes Versus Ciprofloxacin and Ofloxacin
BAY-Y 3118 exhibits significantly enhanced activity against Gram-positive cocci and anaerobic bacteria compared to ciprofloxacin and ofloxacin. In a study of 878 clinical isolates, BAY-Y 3118 MIC50/MIC90 values for these organism groups were 0.06/1 μg/mL for Gram-positive cocci and 0.12/0.25 μg/mL for anaerobes, representing 16- to 32-fold (4–5 log2 dilution steps) lower MICs than those of ciprofloxacin and ofloxacin [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | BAY-Y 3118 MIC50/MIC90: Gram-positive cocci 0.06/1 μg/mL; Anaerobes 0.12/0.25 μg/mL |
| Comparator Or Baseline | Ciprofloxacin and ofloxacin: 16- to 32-fold higher MICs (4–5 log2 dilution steps) |
| Quantified Difference | 16- to 32-fold lower MIC (superior activity) |
| Conditions | Broth microdilution against 878 recent clinical isolates |
Why This Matters
This quantitative superiority against Gram-positive cocci and anaerobes justifies selection of BAY-Y 3118 over ciprofloxacin or ofloxacin for studies targeting these clinically challenging pathogen groups.
- [1] Fass RJ. In vitro activity of Bay y 3118, a new quinolone. Antimicrob Agents Chemother. 1993;37(11):2348-2357. View Source
